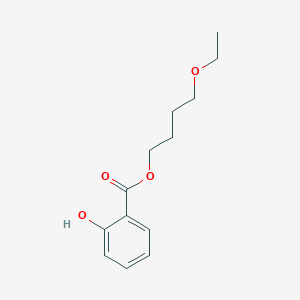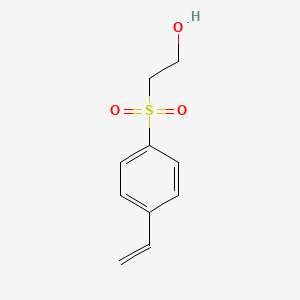![molecular formula C17H14N2O3 B12527445 3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one CAS No. 679426-08-5](/img/structure/B12527445.png)
3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one is a complex organic compound that belongs to the class of pyrrolopyrrolizine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the dimethoxyphenyl group and the pyrrolo[2,3-b]pyrrolizin-8(1H)-one core structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of specific kinases involved in cell proliferation and survival, thereby exerting its anti-cancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one include other pyrrolopyrrolizine derivatives with different substituents on the phenyl ring or modifications to the core structure. Examples include:
- 3-(3,4-Dimethoxyphenyl)pyrrolo[2,3-b]pyridine
- 3-(3,4-Dimethoxyphenyl)pyrrolo[2,3-b]pyrazine
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical properties. The presence of the dimethoxyphenyl group and the pyrrolo[2,3-b]pyrrolizin-8(1H)-one core contributes to its unique reactivity and potential therapeutic applications .
Propiedades
Número CAS |
679426-08-5 |
|---|---|
Fórmula molecular |
C17H14N2O3 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C17H14N2O3/c1-21-13-6-5-10(8-14(13)22-2)11-9-18-15-16(11)19-7-3-4-12(19)17(15)20/h3-9,18H,1-2H3 |
Clave InChI |
XKXZTXKRFLTEGO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CNC3=C2N4C=CC=C4C3=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenyl-1-[(1S)-1-phenylethyl]aziridine](/img/structure/B12527369.png)
![1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12527371.png)

![3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12527387.png)
![(2R)-2-Hydroxy-3-{[(4-methylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12527393.png)

![1,3-Benzenediol, 5-[[[5-(4-hydroxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12527395.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol](/img/structure/B12527399.png)

![3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B12527404.png)

